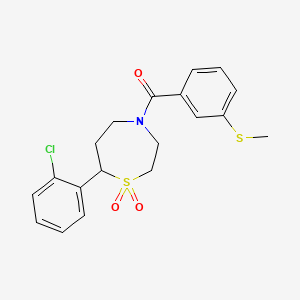
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(methylthio)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C19H20ClNO3S2 and its molecular weight is 409.94. The purity is usually 95%.
BenchChem offers high-quality (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(methylthio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(methylthio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Novel compounds with thiazole and thiophene moieties, which share structural features with the compound , have been synthesized and characterized through various methods including UV, IR, NMR, and mass spectrometry. The use of density functional theory (DFT) calculations aids in understanding their structural optimization and vibrational spectra, providing insights into their potential applications in scientific research (Shahana & Yardily, 2020).
Molecular Docking Studies : Molecular docking studies are employed to investigate the antibacterial activity of synthesized compounds, suggesting their potential application in the development of new antibacterial agents. This approach can offer valuable insights into the interactions between novel compounds and biological targets, facilitating the design of more effective therapeutic agents (Shahana & Yardily, 2020).
Phototransformation and Reactivity
Phototransformation Studies : The study of phototransformation processes of related compounds, such as dichlorophen, in aqueous phases can reveal important information on their environmental fate and behavior. These findings are crucial for understanding the environmental impact of chemical compounds and for designing molecules with desired degradation profiles (Mansfield & Richard, 1996).
Antimicrobial and Antioxidant Applications
Antimicrobial Activities : The synthesis and characterization of novel methanone derivatives have shown promising anti-tubercular activities, highlighting their potential as new classes of anti-mycobacterial agents. Such studies are pivotal in the ongoing search for effective treatments against tuberculosis, especially in the face of rising antibiotic resistance (Dwivedi et al., 2005).
Antioxidant Properties : Research into the antioxidant activity of new thiazole analogues possessing urea, thiourea, and selenourea functionalities demonstrates the potential of these compounds in mitigating oxidative stress. This property is significant for developing therapeutic agents aimed at protecting cells from oxidative damage, which is implicated in numerous diseases including cancer and neurodegenerative disorders (Reddy et al., 2015).
Propiedades
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c1-25-15-6-4-5-14(13-15)19(22)21-10-9-18(26(23,24)12-11-21)16-7-2-3-8-17(16)20/h2-8,13,18H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKHAJBCTDNHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(methylthio)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


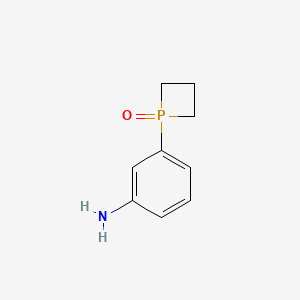
![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2740326.png)

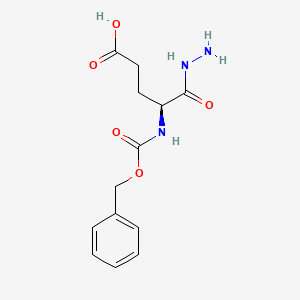
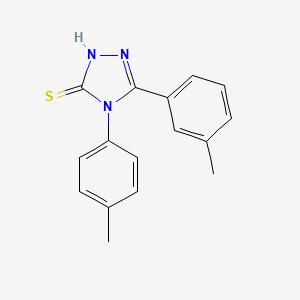
![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2740332.png)
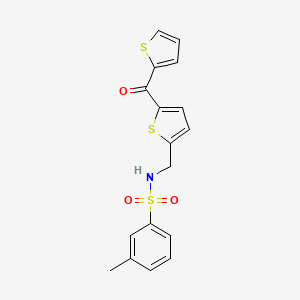

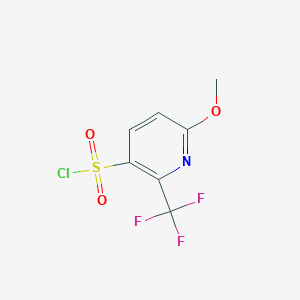
![N-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2740337.png)
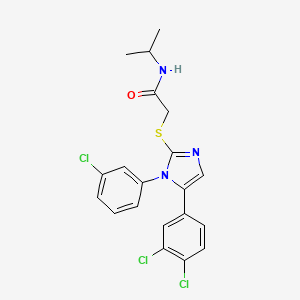
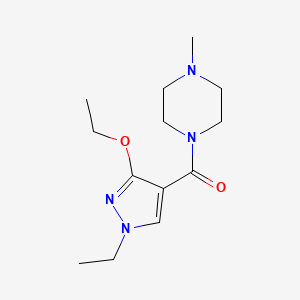
![2-Chloro-N-[3-(2-oxopyrimidin-1-yl)propyl]acetamide](/img/structure/B2740343.png)